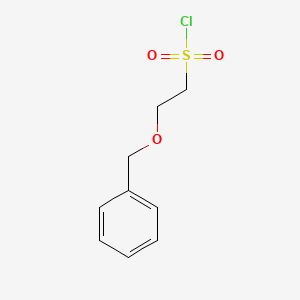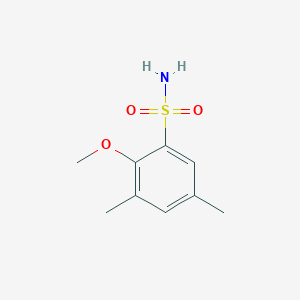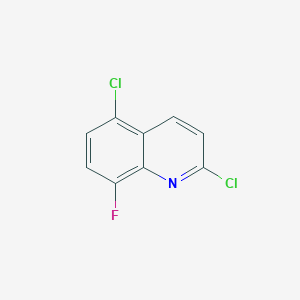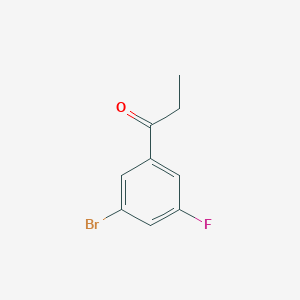
1-(3-Bromo-5-fluorophenyl)propan-1-one
Overview
Description
1-(3-Bromo-5-fluorophenyl)propan-1-one is an organic compound . It appears as a powder at room temperature .
Molecular Structure Analysis
The molecular formula of 1-(3-Bromo-5-fluorophenyl)propan-1-one is C9H8BrFO . The InChI code is 1S/C9H8BrFO/c1-2-9(12)6-3-7(10)5-8(11)4-6/h3-5H,2H2,1H3 .Physical And Chemical Properties Analysis
1-(3-Bromo-5-fluorophenyl)propan-1-one is a powder at room temperature . It has a molecular weight of 231.06 .Scientific Research Applications
Synthesis and Chemical Reactions
The chemical has been a subject of interest in studies exploring its utility in the synthesis of more complex chemical structures. For instance, its derivatives have been utilized in the creation of chromans through intramolecular nucleophilic substitutions, indicating its potential in organic synthesis and the development of new materials (Houghton, Voyle, & Price, 1980). Furthermore, research into fluorine chemistry highlighted the role of similar compounds in facilitating carbon-fluorine bond formation, underscoring the importance of such molecules in the synthesis of fluorinated organic compounds (Barthazy et al., 1999).
Molecular Logic Systems
The compound has also been studied for its potential in creating molecular logic systems. A novel fluorophore derivative was synthesized and characterized for its application as a pH-controlled molecular switch, a protic solvent polarity sensor, and a selective sensor for Hg2+ ions. This multifaceted utility emphasizes the compound's potential in developing advanced sensing technologies (Zhang, Su, Ma, & Tian, 2008).
Structural and Quantum Chemical Analysis
Significant efforts have been made to understand the structural properties of derivatives of 1-(3-Bromo-5-fluorophenyl)propan-1-one. Studies using spectroscopic techniques and density functional theory have provided insights into the molecular geometry, electronic properties, and potential interactions with other molecules. This research is critical for designing compounds with specific characteristics and functionalities (Bhumannavar, 2021; Zaini et al., 2018).
Antimicrobial Activity
The antimicrobial properties of related compounds have been explored, demonstrating their efficacy against a variety of microbial agents. This line of research holds promise for the development of new antimicrobial agents based on the structural framework of 1-(3-Bromo-5-fluorophenyl)propan-1-one (Nagamani et al., 2018; Buchta et al., 2004).
Safety And Hazards
The compound is considered hazardous and has been assigned the GHS07 pictogram . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
1-(3-bromo-5-fluorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO/c1-2-9(12)6-3-7(10)5-8(11)4-6/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSKFWYJZKMFSSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=CC(=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromo-5-fluorophenyl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(Propan-2-yl)oxan-4-yl]acetic acid](/img/structure/B1528767.png)
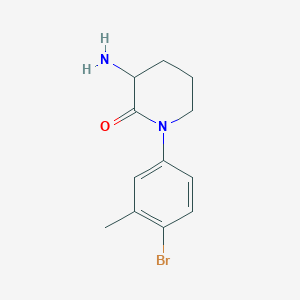
![3-Bromo-1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-2-one](/img/structure/B1528770.png)
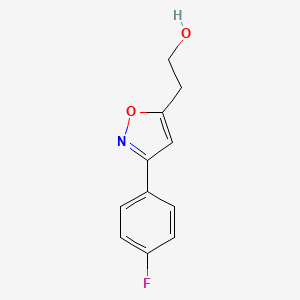
![7-Benzyl-1-oxa-3,7-diaza-spiro[4.5]decan-2-one](/img/structure/B1528774.png)
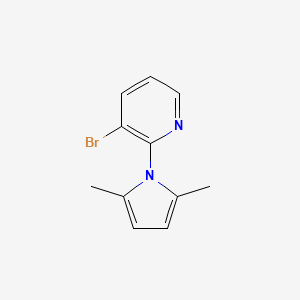
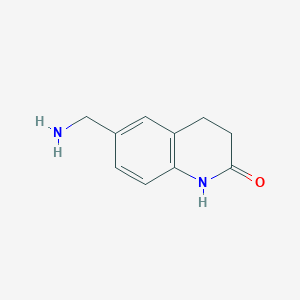
![2-([(Benzyloxy)carbonyl]amino)hex-4-ynoic acid](/img/structure/B1528781.png)
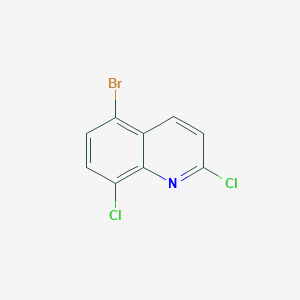
![2-{[(tert-butoxy)carbonyl]amino}-3-(1H-pyrrol-2-yl)propanoic acid](/img/structure/B1528784.png)
![2,6-Dioxaspiro[4.5]decan-9-amine](/img/structure/B1528785.png)
